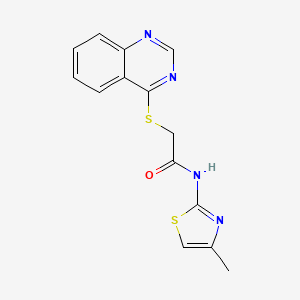![molecular formula C21H25N3O B11414196 N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B11414196.png)
N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodiazole ring and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole ring. This is followed by the introduction of the 4-methylphenylmethyl group and the propanamide moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE involves its interaction with specific molecular targets. For instance, it acts as an antagonist to the melanin-concentrating hormone receptor MCHR-1, influencing pathways related to mood and food intake . The compound’s structure allows it to bind to these receptors, modulating their activity and resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1-{[4-(3,4-Difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847): This compound shares a similar structure and is also an MCHR-1 antagonist.
N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide: Another structurally related compound with different pharmacological properties.
Uniqueness
N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE is unique due to its specific benzodiazole ring and propanamide group, which confer distinct chemical and biological properties. Its ability to act as an MCHR-1 antagonist sets it apart from other similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C21H25N3O |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[3-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]propyl]propanamide |
InChI |
InChI=1S/C21H25N3O/c1-3-21(25)22-14-6-9-20-23-18-7-4-5-8-19(18)24(20)15-17-12-10-16(2)11-13-17/h4-5,7-8,10-13H,3,6,9,14-15H2,1-2H3,(H,22,25) |
InChI Key |
XLFMQRDKWLCLNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6,7-dimethyl-4H-chromen-4-one](/img/structure/B11414116.png)
![2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B11414126.png)
![N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide](/img/structure/B11414131.png)
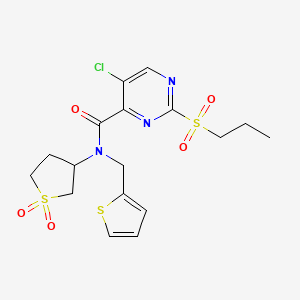
![4-[(2-Chlorophenyl)methyl]-1-[3-oxo-3-(4-piperidin-1-ylpiperidin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11414136.png)
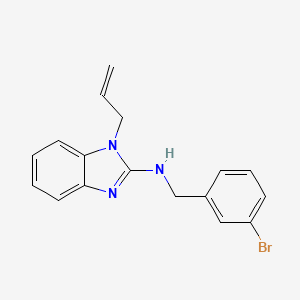
![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11414155.png)
![1-(2-ethoxyethyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B11414161.png)

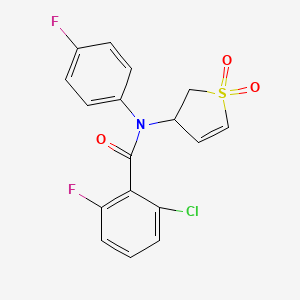
![1-ethyl-N-[(5-methylfuran-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B11414199.png)
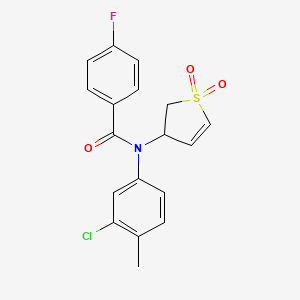
![2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl [4-(propan-2-yl)phenoxy]acetate](/img/structure/B11414203.png)
